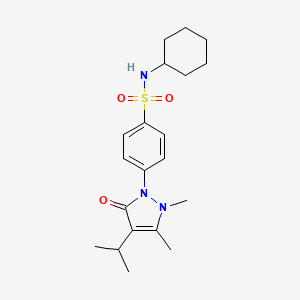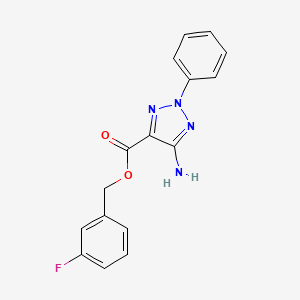![molecular formula C20H16F2N2O B3746601 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B3746601.png)
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
Übersicht
Beschreibung
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as FL118, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. Its unique chemical structure and mechanism of action make it a potential alternative to traditional chemotherapy drugs.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of multiple targets involved in cancer cell survival and proliferation. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to bind to and inhibit the activity of MDM2, a negative regulator of the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in apoptosis of cancer cells. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one also inhibits the activity of topoisomerase I, an enzyme involved in DNA replication and repair, leading to DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has demonstrated low toxicity and good tolerability, with no significant adverse effects observed. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is its unique mechanism of action, which makes it a potential alternative to traditional chemotherapy drugs that often have limited efficacy and significant adverse effects. However, one of the limitations of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is the lack of clinical data, as it is still in the early stages of development. Additionally, the synthesis of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one can be challenging, and the cost of production may be a limiting factor for further development.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one. One area of focus could be the optimization of the synthesis method to improve yield and reduce cost. Another potential direction could be the development of combination therapies with other chemotherapy drugs to enhance efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in humans, and to determine its potential for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been extensively studied in preclinical models of various types of cancer, including lung, breast, colon, and pancreatic cancer. In these studies, 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has demonstrated potent antitumor activity, both in vitro and in vivo, by inducing apoptosis and inhibiting tumor cell proliferation. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to have synergistic effects when combined with other chemotherapy drugs, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-5,6-dihydro-4H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O/c21-13-5-3-7-15(11-13)23-19-17-9-1-2-10-18(17)24(20(19)25)16-8-4-6-14(22)12-16/h3-8,10-12,23H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJLQKWRSYFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4,5-dimethoxy-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3746522.png)

![1-[3-methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B3746537.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746566.png)
![2-(2-fluorophenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B3746574.png)
![N-[4-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B3746583.png)
![ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B3746585.png)


![5-fluoro-2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3746618.png)
![4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3746624.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3746626.png)
![ethyl 1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3746632.png)